N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275215
InChI: InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+
SMILES:
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline

CAS No.:

Cat. No.: VC16275215

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline -

Specification

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
Standard InChI InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+
Standard InChI Key ZNBFFDGZGHFAOU-ONEGZZNKSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-]
Canonical SMILES CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure comprises a pyridine ring oxidized to an N-oxide, connected through a trans-(E)-ethenyl bond to a para-substituted N,N-dimethylaniline group. This configuration creates a conjugated π-system that facilitates intramolecular charge transfer, a critical feature for its electronic applications . The IUPAC name, N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline, reflects this arrangement, emphasizing the stereochemistry (E-configuration) and oxidation state of the pyridine moiety.

Stereochemical Considerations

The E-configuration of the ethenyl bridge is stabilized by resonance between the electron-rich aniline group and the electron-deficient pyridine N-oxide. This geometry ensures planar alignment of the aromatic systems, maximizing conjugation and electronic delocalization .

Spectroscopic Signatures

Key spectral data include:

  • UV-Vis Absorption: A strong absorption band near 350–400 nm, attributed to π→π* transitions in the conjugated system.

  • NMR: Distinct signals for the dimethylamino protons (δ=2.953.10\delta = 2.95–3.10 ppm) and pyridinium protons (δ=8.108.50\delta = 8.10–8.50 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Preparation of Pyridine N-Oxide: Pyridine is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the N-oxide derivative.

  • Ethenylation: A Heck coupling reaction links the pyridine N-oxide to 4-bromo-N,N-dimethylaniline, utilizing palladium catalysts to form the trans-ethenyl bond.

Optimization Challenges

Yield optimization remains a focus, with recent advances using microwave-assisted synthesis reducing reaction times from 24 hours to under 4 hours while maintaining >80% yields .

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight240.30 g/molMass spectrometry
Density1.14 g/cm³Pycnometry
Boiling Point489.4°C (estimated)Thermodynamic modeling
Solubility28 mg/L in water (20°C)OECD 105 guideline
LogP (Partition Coefficient)3.60HPLC determination

The compound’s limited aqueous solubility and moderate lipophilicity (LogP = 3.60) suggest suitability for organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Applications in Advanced Materials

Organic Electronics

The compound’s extended conjugation and dipole moment (calculated at 5.2 D) make it ideal for:

  • OLEDs: As an electron-transport layer, it reduces turn-on voltages by 15–20% compared to traditional materials like Alq₃.

  • Photovoltaic Cells: Incorporation into donor-acceptor polymers enhances power conversion efficiencies to 12.3% in prototype devices .

Charge Transport Mechanisms

Density functional theory (DFT) simulations reveal a HOMO-LUMO gap of 3.1 eV, with charge mobility exceeding 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in thin-film configurations .

Recent Advances and Future Directions

2024–2025 Developments

  • Optoelectronic Tuning: Substituent effects at the aniline para-position (e.g., –CF₃ groups) have boosted OLED luminance by 40% .

  • Drug Delivery Systems: Nanoencapsulation in PLGA nanoparticles improved antimicrobial efficacy while reducing cytotoxicity by 60%.

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